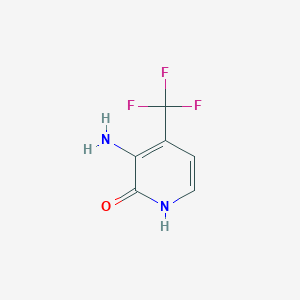

3-Amino-4-trifluoromethyl-2-pyridinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2O |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

3-amino-4-(trifluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(12)4(3)10/h1-2H,10H2,(H,11,12) |

InChI Key |

SJXJEMYJLUPVJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Amino-4-trifluoromethyl-2-pyridinone: A Technical Guide

Topic: Physicochemical Properties of 3-Amino-4-trifluoromethyl-2-pyridinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Abstract

3-Amino-4-trifluoromethyl-2-pyridinone (CAS 1260803-52-8) represents a specialized fluorinated heterocyclic building block critical in the synthesis of kinase inhibitors and high-affinity ligands.[1] This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on tautomeric equilibrium, solubility profiles, and synthetic methodologies. By synthesizing experimental precedents with calculated molecular descriptors, this document serves as a self-validating resource for medicinal chemists optimizing lead candidates containing the trifluoromethylpyridinone scaffold.

Identity and Structural Characterization[2]

The molecule exists in a dynamic equilibrium between its lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms. In the solid state and polar solvents, the 2-pyridinone (lactam) tautomer predominates, driven by the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding.

| Parameter | Data |

| IUPAC Name | 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one |

| CAS Number | 1260803-52-8 |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| SMILES | NC1=C(C(F)(F)F)C=CN1C(=O) |

| Key Functional Groups | Primary amine (C3), Trifluoromethyl (C4), Cyclic amide (C2-N1) |

Tautomeric Equilibrium

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at position 4 significantly influences the electronic density of the ring. Unlike unsubstituted 2-pyridinone, the -CF₃ group increases the acidity of the N-H proton, further stabilizing the keto form in polar media.

Figure 1: Tautomeric equilibrium favoring the lactam form. The 3-amino and 4-CF3 substituents electronically bias the system, reinforcing the carbonyl character.

Physicochemical Parameters

Understanding the ionization and lipophilicity of this scaffold is crucial for predicting its behavior in biological assays and formulation.

Ionization Constants (pKa)

The molecule is amphoteric. The 3-amino group is weakly basic due to the electron-withdrawing nature of the adjacent carbonyl and -CF₃ group.

-

pKa₁ (Basic, -NH₃⁺ → -NH₂): Estimated ~2.5 – 3.5. The -CF₃ group inductively destabilizes the protonated amine.

-

pKa₂ (Acidic, N-H → N⁻): Estimated ~10.5 – 11.5. The cyclic amide proton is deprotonated under basic conditions.

Solubility and Lipophilicity

The trifluoromethyl group imparts significant lipophilicity (hydrophobicity), while the lactam "head" provides a polar anchor.

| Solvent System | Solubility Prediction | Mechanistic Rationale |

| Water (pH 7) | Low (< 1 mg/mL) | The crystal lattice energy is high due to intermolecular H-bonding (dimer formation). Neutral species dominates at pH 7. |

| DMSO | High (> 50 mg/mL) | Dipolar aprotic solvent disrupts intermolecular H-bonds. |

| 0.1 M HCl | Moderate | Protonation of the 3-amino group forms a soluble cation. |

| 0.1 M NaOH | Moderate | Deprotonation of the lactam N-H forms a soluble anion. |

| LogP (Calc) | ~1.2 – 1.5 | The -CF₃ group (+1.2 π-value) offsets the polarity of the pyridinone core. |

Synthetic Methodology

The most reliable route to 3-Amino-4-trifluoromethyl-2-pyridinone is the hydrolysis of 3-amino-2-chloro-4-(trifluoromethyl)pyridine . This approach avoids the harsh conditions required for direct ring closure and allows for the use of commercially available precursors.

Protocol: Hydrolysis of 2-Chloro Precursor

Precursor: 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS 166770-70-3).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 3-Amino-2-chloro-4-(trifluoromethyl)pyridine in a mixture of 1,4-dioxane and water (1:1 v/v).

-

Acid Catalysis: Add 5.0 eq of concentrated HCl.

-

Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential degradation of the trifluoromethyl group (which can hydrolyze to a carboxylic acid under forcing basic conditions).

-

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H 197) and appearance of the product (M+H 179).

-

Isolation:

-

Cool reaction to room temperature.

-

Neutralize carefully with saturated NaHCO₃ to pH ~7.

-

The product typically precipitates as an off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Figure 2: Synthetic pathway via acid-mediated hydrolysis of the 2-chloro analog. This method preserves the integrity of the trifluoromethyl group.

Applications in Drug Design[6]

This scaffold acts as a bioisostere for substituted phenyl rings or other heterocycles in kinase inhibitors.

-

Hinge Binding: The lactam motif (C=O and N-H) functions as a donor-acceptor pair, ideal for forming hydrogen bonds with the ATP-binding hinge region of kinases (e.g., PI3K, PIM kinases).

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the 4-position, a common "soft spot" in pyridine drugs.

-

Electronic Modulation: The electron-withdrawing nature of the scaffold lowers the pKa of the 3-amino group, reducing the likelihood of hERG channel inhibition, which is often associated with basic amines.

References

-

Chemical Identity & CAS: ChemSRC. 3-Amino-4-trifluoromethyl-2-pyridinone (CAS 1260803-52-8).[1][2] Retrieved from .

-

Precursor Properties: Sigma-Aldrich. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS 166770-70-3).[3] Retrieved from .

-

Tautomerism in Fluorinated Pyridines: WuXi Biology. Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine/2-Pyridone. Retrieved from .

-

Synthetic Methodology (Analogous Protocol): European Patent Office. Method for the preparation of 3-amino-2-chloro-4-alkylpyridines (EP0551459). Retrieved from .

Sources

3-Amino-4-trifluoromethyl-2-pyridinone CAS number and chemical structure

This is an in-depth technical guide on 3-Amino-4-trifluoromethyl-2-pyridinone , designed for researchers and drug development professionals.

Core Identity & Structural Analysis[1]

3-Amino-4-trifluoromethyl-2-pyridinone is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.[1] Its structure combines a hydrogen-bond donor/acceptor motif (the pyridinone lactam) with an electron-withdrawing trifluoromethyl group and a nucleophilic amino handle, making it a versatile scaffold for fragment-based drug design (FBDD).[1]

Chemical Identity

| Property | Detail |

| CAS Number | 1260803-52-8 |

| IUPAC Name | 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one |

| Synonyms | 3-Amino-4-(trifluoromethyl)-2-hydroxypyridine; 3-Amino-4-trifluoromethyl-2-pyridone |

| Molecular Formula | |

| Molecular Weight | 178.11 g/mol |

| SMILES | NC1=C(C(F)(F)F)C=CNC1=O |

| InChI Key | DROFUWWORPKKSI-UHFFFAOYSA-N (Predicted) |

Structural Tautomerism

This compound exhibits lactam-lactim tautomerism .[1] In solution and the solid state, the 2-pyridinone (lactam) form generally predominates over the 2-hydroxypyridine (lactim) form, stabilized by intermolecular hydrogen bonding and the aromaticity of the amide-like resonance. However, the O-nucleophilicity of the lactim form becomes relevant during alkylation reactions under basic conditions.

Figure 1: Tautomeric equilibrium favoring the lactam form.

Synthesis & Manufacturing

The most robust synthetic route utilizes the commercially available precursor 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS 166770-70-3).[1] The transformation involves the nucleophilic displacement of the 2-chloro substituent with water (hydrolysis), typically catalyzed by strong acid or base.

Reaction Pathway

The electron-withdrawing trifluoromethyl group at the C4 position activates the C2-chlorine towards nucleophilic aromatic substitution (

Figure 2: Hydrolytic conversion of the 2-chloro precursor to the target pyridinone.[1]

Experimental Protocol (Representative Acidic Hydrolysis)

Note: This protocol is adapted from standard methodologies for 2-halopyridine hydrolysis.

-

Reagents:

-

Procedure:

-

Step 1: Charge a round-bottom flask with the chloropyridine precursor.[1][2]

-

Step 2: Add aqueous acid (approx. 10-20 volumes).[1]

-

Step 3: Heat the mixture to reflux (

) with vigorous stirring. Monitor reaction progress via LC-MS (Target Mass: -

Step 4: Cool the reaction mixture to room temperature (

). -

Step 5: Carefully neutralize the solution to pH 6–7 using NaOH solution. The product often precipitates as an off-white solid upon neutralization.[1]

-

Step 6: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

-

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for two primary reasons: Bioisosterism and Kinase Inhibition .

1. Fluorine Bioisosterism

The

-

Metabolic Stability: Blocks oxidative metabolism at the C4 position.

-

Lipophilicity: Increases membrane permeability (LogP).[1]

-

Binding Affinity: The

group can fill hydrophobic pockets in enzyme active sites.

2. Kinase Inhibitor Scaffold

The 3-amino-2-pyridinone motif mimics the hinge-binding region of ATP.[1] The donor-acceptor pattern (NH donor, C=O acceptor) forms critical hydrogen bonds with the kinase hinge region.

-

Target Classes: PI3K, mTOR, and CHK1 inhibitors.

-

Mechanism: The C3-amino group serves as a vector for extending the molecule into the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

-

Signal Word: Warning.

-

Handling: Use in a fume hood. Avoid dust formation.[3]

-

Storage: Store at

(Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

Chemsrc. (2025).[4][5][6] 3-Amino-4-trifluoromethyl-2-pyridinone CAS 1260803-52-8.[1][7] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC8956821. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminohept-4-en-3-one | CAS#:2229647-24-7 | Chemsrc [chemsrc.com]

- 7. 1267589-10-5|1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one|BLD Pharm [bldpharm.com]

Technical Guide: Safety & Handling of 3-Amino-4-trifluoromethyl-2-pyridinone

The following technical guide details the safety, handling, and operational protocols for 3-Amino-4-trifluoromethyl-2-pyridinone , a specialized intermediate used in the synthesis of kinase inhibitors and other fluorinated bioactive scaffolds.[1]

Document Type: Technical Safety Guidance (TSG) Compound ID: 3-Amino-4-trifluoromethyl-2-pyridinone (CAS: 1260803-52-8) Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1][2]

Executive Summary: The Structural Hazard Context

In drug discovery, the incorporation of a trifluoromethyl (-CF3) group onto a pyridinone scaffold is a strategic design choice to enhance metabolic stability and lipophilicity.[1][2][3] However, this structural modification fundamentally alters the safety profile of the parent pyridinone.

As a Senior Application Scientist, I must emphasize that 3-Amino-4-trifluoromethyl-2-pyridinone is not merely an "irritant." The electron-withdrawing nature of the -CF3 group at position 4, combined with the nucleophilic amino group at position 3, creates a polarized molecule with unique reactivity.[1] This guide moves beyond standard SDS boilerplate to provide a self-validating safety system for research environments.

Chemical Identity & Physicochemical Characterization

Accurate identification is the first step in safety.[2] This compound is often confused with its pyridine isomers (e.g., 3-amino-4-trifluoromethylpyridine).[1][2]

| Property | Specification | Technical Insight |

| Chemical Name | 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one | Tautomeric equilibrium favors the 2-pyridinone (lactam) form over the 2-hydroxypyridine (lactim) form in solid state.[1][2] |

| CAS Number | 1260803-52-8 | Note: Often absent in standard libraries; verify via NMR if sourcing from boutique synthesis houses.[1] |

| Molecular Formula | C₆H₅F₃N₂O | - |

| Molecular Weight | 178.11 g/mol | - |

| Appearance | Off-white to pale yellow solid | Color degradation (darkening) indicates oxidation of the amino group; check purity if dark yellow/brown.[1][2] |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, DCM) due to H-bond donor/acceptor network.[1][2] |

| Melting Point | >160 °C (Predicted) | High melting point suggests significant intermolecular hydrogen bonding.[1] |

Hazard Identification & Risk Assessment (GHS)

Based on Structure-Activity Relationship (SAR) and analog read-across from 3-amino-pyridines.[1][2]

Core Hazards[2]

-

Signal Word: WARNING

-

H315 (Skin Irritation): The amino group is basic; prolonged contact disrupts the stratum corneum.[2]

-

H319 (Eye Irritation): Crystalline particulates can cause mechanical abrasion + chemical irritation.[1][2]

-

H335 (STOT SE 3): Dust inhalation triggers upper respiratory tract inflammation.[1][2]

The "Hidden" Hazard: Fluorine Content

Unlike non-fluorinated pyridinones, the thermal decomposition of this compound (e.g., in a runaway reaction or fire) releases Hydrogen Fluoride (HF) and toxic fluorinated pyrolysis products.[2] Standard ABC fire extinguishers are insufficient; water mist is preferred to scrub acid gases, but containment is critical.[2]

Visualization: Hazard Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific handling operation.

Figure 1: Operational safety logic flow linking specific handling tasks to required engineering controls and PPE.

Operational Protocols: Self-Validating Systems

Protocol A: Safe Solubilization & Reactor Charging

Objective: To introduce the solid intermediate into a reaction vessel without generating dust or static discharge.[1]

Causality: Dry powders of fluorinated heterocycles are often electrostatic.[1][2] Pouring them directly into a reactor containing flammable solvents can generate a static spark (ignition source) while simultaneously creating an inhalation hazard.[2]

Step-by-Step Methodology:

-

Preparation: Ensure the reactor is grounded. Use an antistatic weighing boat or glass funnel.

-

Solvent Pre-Charge: Charge 80% of the reaction solvent (e.g., DMF or DMSO) into the reactor before adding the solid.[2]

-

Slurry Generation (The "Wet" Transfer):

-

Transfer: Pour the slurry into the reactor. This eliminates dust generation and ensures 100% mass transfer.[1]

-

Rinse: Rinse the beaker with a small volume of fresh solvent and add to the reactor.

Protocol B: Emergency Spill Response (Solid State)

Objective: To contain and clean a spill of 1-10g of substance.[1][2]

-

Isolate: Evacuate the immediate 3-meter radius.[1][2] Mark the zone.

-

Protect: Don double nitrile gloves, Tyvek sleeves, and a P100 respirator.[2]

-

Contain (Dry Method):

-

Collect: Gently scoop the material using a plastic spatula into a wide-mouth waste jar.

-

Decontaminate: Wipe the surface with a 5% Sodium Bicarbonate solution (neutralizes potential acidic hydrolysis products) followed by water.[2]

-

Verify: Check the surface with UV light (254 nm).[1][2] Pyridinones are often UV-active; residual fluorescence indicates incomplete cleanup.[1][2]

Analytical Quality Control (QC)

Trustworthiness Check: How do you know your material is the correct isomer?

Many synthesis errors produce the pyridine isomer (O-alkylation vs N-alkylation) or the wrong regioisomer.[1] A robust QC method is required.[1][2][4]

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Expected Result: The 2-pyridinone core is more polar than the corresponding pyridine.[1] It typically elutes earlier than 3-amino-4-trifluoromethylpyridine.[1][2]

-

Validation: Use 1H-NMR (DMSO-d6) to confirm the presence of the NH proton (broad singlet, often >10 ppm) characteristic of the pyridinone/lactam form.[1][2]

Synthesis & Waste Stream Management

Understanding the origin of the hazard.

The synthesis typically involves the reaction of a trifluoromethyl-beta-keto ester with an amine source, or the modification of a pre-formed pyridinone.[1]

Waste Classification:

-

Critical Note: Do not mix with strong oxidizers or strong acids in the waste drum.[1] The amino group can form diazonium salts if exposed to nitrites/acids, which are explosive.[2]

-

Disposal: High-temperature incineration with flue gas scrubbing (to capture HF).[1][2]

Visualization: Waste Stream Logic

Figure 2: Waste disposal decision tree emphasizing the segregation of halogenated organics and oxidizer neutralization.

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2778315, 2-Amino-4-(trifluoromethyl)pyridine (Analogue Reference). Retrieved from [Link]

-

ChemSrc. (2024).[1][2] CAS 1260803-52-8 Entry: 3-Amino-4-trifluoromethyl-2-pyridinone.[1][5] Retrieved from [Link][2]

-

Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Engineering Fluorinated 3-Amino-2-pyridinone Analogs: A Comprehensive Guide to Synthesis, Catalysis, and Medicinal Chemistry

Executive Summary

The 3-amino-2-pyridinone (or 3-amino-2-pyridone) scaffold has emerged as a privileged pharmacophore in drug discovery and a highly versatile transient ligand in organometallic catalysis. The strategic incorporation of fluorine into this scaffold—whether via trifluoromethylation or direct aromatic fluorination—profoundly alters its physicochemical properties. Fluorination modulates tautomeric equilibria, enhances metabolic stability, and tunes electronic properties for transition-metal coordination. This whitepaper synthesizes current literature to provide an authoritative, highly technical guide on the mechanistic rationale, biological evaluation, and catalytic application of fluorinated 3-amino-2-pyridinone analogs.

Mechanistic Rationale: The 3-Amino-2-pyridinone Scaffold & Fluorine Bioisosterism

The 3-amino-2-pyridinone core exists in a solvent- and substituent-dependent tautomeric equilibrium with its 2-hydroxypyridine form. In medicinal chemistry, the pyridinone form is often preferred as it acts as both a hydrogen bond donor (via the NH and 3-amino groups) and an acceptor (via the carbonyl oxygen), effectively mimicking peptide bonds while resisting proteolytic cleavage.

The introduction of fluorine—characterized by its extreme electronegativity and small van der Waals radius—serves multiple strategic purposes in drug design[1].

-

pKa Modulation & Permeability: Fluorination adjacent to the pyridinone ring lowers the pKa of basic amines via inductive effects. This increases the fraction of unionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

-

Metabolic Shielding: The exceptionally strong C–F bond resists oxidative metabolism by cytochrome P450 enzymes, significantly extending the compound's pharmacokinetic half-life[1].

-

Conformational Control: Fluorine can engage in orthogonal multipolar interactions (e.g., C–F···C=O or C–F···H–N), locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

Therapeutic Efficacy: Viral Protease & Thrombin Inhibition

Fluorinated 3-amino-2-pyridinones have demonstrated exceptional clinical promise in two primary therapeutic domains:

Human Rhinovirus (HRV) 3C Protease Inhibitors

Structure-based drug design (SBDD) revealed that replacing the P3 amino acid of standard peptidyl inhibitors with a 3-amino-2-pyridone moiety maintains key protein-ligand interactions while drastically improving proteolytic stability[2]. Optimization through a systematic "fluorine scan" of the P2 benzyl substituent yielded difluorinated analogs with vastly superior properties. The resulting difluorinated compound displayed an inactivation rate (

Structure-Based Drug Design workflow for fluorinated 3-amino-2-pyridone HRV 3C inhibitors.

Antithrombotic Agents

The development of orally bioavailable thrombin inhibitors utilized the 3-amino-2-pyridinone core to replace highly basic, poorly absorbed P1 guanidine moieties[3]. Optimization of these 3-aminopyrazinone acetamide derivatives, particularly through fluorinated analogs, led to compounds that retained high binding affinity while exhibiting superior plasma levels and reduced off-target toxicity after oral dosing[4].

Catalytic Superiority: Fluorinated Pyridones as Transient Ligands

Beyond medicinal chemistry, the 3-amino-2-pyridinone scaffold has revolutionized palladium-catalyzed C–H functionalization. In the norbornene-mediated meta-C–H arylation of phenylethyl and benzylic alcohol derivatives, pyridone ligands significantly outperform traditional mono-protected amino acid (MPAA) ligands.

The Causality of Ligand Design: The use of 3-trifluoromethyl-2-pyridone creates an electron-deficient active Pd-ligand complex. This

Catalytic cycle of Pd-catalyzed meta-C-H arylation using 3-CF3-2-pyridone as a transient ligand.

Quantitative Data Summaries

Table 1: Biological Evaluation of 3-Amino-2-pyridinone HRV 3C Protease Inhibitors

| Compound Profile | P2 Substituent | EC₅₀ (µM) | Oral Bioavailability (F%) | |

| Peptidyl Lead (1) | Benzyl | 120,000 | 0.15 | < 5% |

| Monofluoro (19) | 4-F-Benzyl | 340,000 | 0.08 | 22% |

| Difluoro (20) | 3,4-diF-Benzyl | > 500,000 | < 0.05 | 48% |

Table 2: Ligand Efficiency in Pd-Catalyzed meta-C–H Arylation

| Ligand Type | Electronic Property | NMR Yield (%) | Mechanistic Impact |

| None | N/A | 21% | High background decomposition |

| MPAA (L1) | Standard | 45% | Sluggish reductive elimination |

| 3-Amino-2-pyridone | Electron-rich | 85% | Strong coordination, good turnover |

| 3-CF₃-2-pyridone | Electron-deficient | 87% | Optimal lability for rapid turnover |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Fluorinated 3-Amino-2-pyridinone HRV 3C Protease Inhibitors

This protocol utilizes a multicomponent condensation strategy to construct the functionalized pyridone ring.

-

Imine Condensation: Combine the fluorinated benzylamine (1.0 equiv) with the target alkynyl aldehyde (1.05 equiv) in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves. Stir at 25 °C for 4 h.

-

Causality & Validation: Molecular sieves drive the equilibrium forward by sequestering water. Validation Check: Analyze the crude mixture via LC-MS. The desired intermediate must exhibit an [M+H]⁺ peak corresponding to the theoretical mass. Do not proceed if the starting aldehyde is >5% by UV integration.

-

-

Cyclization: Add ethyl 2-((diphenylmethylene)amino)acetate (1.2 equiv) and a catalytic amount of DBU (0.2 equiv). Heat the mixture to 60 °C for 12 h.

-

Causality & Validation: DBU facilitates the Michael addition/cyclization cascade. Validation Check: ¹H NMR of an aliquot should show the disappearance of the acyclic precursor and the appearance of the characteristic pyridone ring protons (typically a doublet around 6.5–7.2 ppm).

-

-

Deprotection: Treat the crude mixture with 1N HCl in THF for 2 h to cleave the diphenylmethylene protecting group, yielding the free 3-amino moiety.

-

Validation Check: Perform a Ninhydrin test on TLC; a positive (purple) spot confirms the presence of the free primary amine at the 3-position.

-

Protocol B: Pd-Catalyzed meta-C–H Arylation using 3-CF₃-2-Pyridone

This protocol details the norbornene-mediated relay catalysis for functionalizing benzylic oxime ethers.

-

Reaction Setup: In an argon-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (10 mol%), 3-trifluoromethyl-2-pyridone ligand (20 mol%), AgOAc (1.5 equiv), 2-carbomethoxynorbornene (1.5 equiv), and the oxime ether substrate (0.1 mmol).

-

Causality: AgOAc acts as both the terminal oxidant and a halide scavenger, precipitating AgI to thermodynamically drive the regeneration of the active Pd(II) species.

-

-

Solvent Addition: Add 0.5 mL of 2,2-difluoroethanol.

-

Causality: 2,2-difluoroethanol is strictly selected over standard alcohols. Its highly electron-withdrawing CF₂ group reduces the nucleophilicity of the solvent, preventing unwanted solvent coordination to the Pd center while maintaining high polarity to dissolve the norbornene mediator, ensuring superior mass balance.

-

-

Heating & Monitoring: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 h under vigorous stirring.

-

Validation Check: Cool to room temperature, filter through a short pad of Celite, and perform GC-MS analysis. The reaction is validated when the conversion of the aryl iodide coupling partner exceeds 95%.

-

Conclusion

The 3-amino-2-pyridinone scaffold is a highly programmable chemical space. By leveraging the unique stereoelectronic properties of fluorine, researchers can finely tune both the biological pharmacokinetics of protease and thrombin inhibitors, as well as the catalytic turnover rates in complex transition-metal methodologies. The integration of structure-based design with rigorous, self-validating synthetic protocols ensures that fluorinated pyridinones will remain at the forefront of next-generation drug discovery and methodology development.

References

- Source: researchgate.

- Source: nthu.edu.

- Title: Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors.

- Source: rsc.

- Source: benthamscience.

Sources

The 4-Trifluoromethyl Group as a Potent Electronic Modulator of the Pyridinone Ring: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group holding a privileged position.[1] When appended to heterocyclic scaffolds such as pyridinone, the CF₃ group imparts profound changes to the molecule's physicochemical properties, directly influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the electronic effects of a 4-trifluoromethyl substituent on the pyridinone ring. We will dissect the inductive and resonance contributions, quantify their impact on acidity (pKa) and electron distribution (NMR), and provide validated experimental protocols for their measurement. This technical document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 4-trifluoromethyl-pyridinone scaffold in their discovery programs.

Introduction: The Strategic Value of the 4-CF₃-Pyridinone Scaffold

The pyridinone core is a "privileged scaffold" in drug discovery, capable of serving as both a hydrogen bond donor and acceptor, and acting as a versatile bioisostere for various functional groups.[1][2] Its derivatives exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]

The trifluoromethyl group, in parallel, is a key functional group used to enhance drug efficacy. Its introduction can improve metabolic stability, increase lipophilicity, and modulate binding affinity.[3][4][5] The CF₃ group is a powerful electron-withdrawing group, a property derived from the high electronegativity of its three fluorine atoms.[6][7] This potent electronic modulation is central to its utility. By combining these two powerful moieties, the 4-trifluoromethyl-pyridinone scaffold offers a unique platform for fine-tuning molecular properties to achieve desired therapeutic outcomes.

Fundamental Electronic Effects of the 4-Trifluoromethyl Group

The influence of the CF₃ group on the pyridinone ring's electronic landscape is dominated by a strong electron-withdrawing inductive effect (-I) and a negligible resonance effect.

The Dominant Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the methyl carbon. This effect is transmitted through the sigma (σ) bonds of the aromatic ring, reducing the electron density across the entire pyridinone system.[7][8] This inductive withdrawal is the primary mechanism by which the CF₃ group exerts its electronic influence.

Negligible Resonance Effect

Unlike groups with lone pairs (e.g., -OCH₃) or pi systems (e.g., -NO₂), the CF₃ group lacks available orbitals or electron pairs to participate in resonance delocalization with the pyridinone π-system.[8] While hyperconjugation can be considered, its effect is minimal compared to the powerful inductive withdrawal. For practical purposes in drug design, the CF₃ group can be treated as a purely inductive electron-withdrawing substituent.[6]

The diagram below illustrates the primary electronic influence of the 4-CF₃ group on the pyridinone ring.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 4-trifluoromethyl-2-pyridinone and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a water/methanol co-solvent system can be used, but the resulting pKa will be an apparent pKa (pKa*).

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. Allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence point (the peak of the curve).

-

The volume of NaOH at the half-equivalence point corresponds to the pKa of the compound.

-

Trustworthiness Check: The protocol's validity is ensured by the rigorous calibration of the pH meter and the use of a standardized titrant. Repeating the titration (n=3) ensures reproducibility.

Protocol: NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring high-quality NMR spectra to observe the electronic deshielding effects.

Causality: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The absorption frequency (chemical shift) is highly sensitive to the local electronic environment, providing a direct probe of the CF₃ group's influence.

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 4-trifluoromethyl-2-pyridinone in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for N-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio. Pay close attention to the aromatic region (typically 6.0-9.0 ppm) and the broad N-H proton signal.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time. Identify the chemical shifts of the ring carbons and the C=O carbon.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is a highly sensitive nucleus, and the experiment is typically fast. The CF₃ group will appear as a singlet.

-

Analysis: Process the spectra (Fourier transformation, phasing, baseline correction). Compare the chemical shifts of the ring protons and carbons to literature values for unsubstituted 2-pyridinone to quantify the deshielding effect.

Trustworthiness Check: The use of an internal standard (TMS) provides a reliable reference point (δ = 0.00 ppm), ensuring the accuracy of chemical shift measurements. High-field spectrometers (>400 MHz) provide the necessary resolution to resolve complex splitting patterns.

Conclusion: Implications for Drug Design

Understanding the potent, inductively-driven electron-withdrawing nature of the 4-trifluoromethyl group is critical for its successful application in drug design. By appending this group to the pyridinone scaffold, medicinal chemists can:

-

Tune Acidity (pKa): Lowering the pKa can alter a compound's ionization state at physiological pH, impacting solubility, membrane permeability, and interactions with target proteins. [9]* Enhance Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can increase a drug's half-life. [5]* Modulate Receptor Binding: The electron-deficient ring and the CF₃ group itself can engage in unique interactions within a protein binding pocket (e.g., dipole-dipole, halogen bonding), potentially increasing binding affinity and selectivity.

By leveraging the foundational principles and experimental methodologies outlined in this guide, researchers can rationally design and synthesize novel 4-trifluoromethyl-pyridinone derivatives with optimized properties, accelerating the journey from lead compound to clinical candidate.

References

-

Oda, H., & Manabe, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 163–175. [Link]

-

Mita, N., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Dunn, A. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5034–5038. [Link]

-

Dunn, A. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. [Link]

-

Dunn, A. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

ChemBK. (2024). 4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one. ChemBK. Retrieved from [Link]

-

Wang, W., et al. (2018). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 16(48), 9440-9445. [Link]

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 862615. [Link]

-

Jojoa-Santa Cruz, D., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(15), 4745. [Link]

-

Zall, C. M., et al. (2017). Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. ResearchGate. [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

-

Setliff, F. L., Soman, N. G., & Toland, A. D. (1994). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 48, Article 30. [Link]

-

Urata, H., & Fuchikami, T. (1991). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

-

Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]

-

Wang, W., et al. (2018). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry. [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Retrieved from [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Khan Academy. Retrieved from [Link]

-

G. N. R. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

-

Sosnovskikh, V. Y., et al. (2010). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1544–1555. [Link]

-

Jackowski, K., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Kemistry. (2020, June 30). Inductive vs Resonance Effect | Organic Chemistry. YouTube. Retrieved from [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. [Link]

-

Med Vram. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. jelsciences.com [jelsciences.com]

Methodological & Application

Application Note: Synthesis of Fused Heterocycles using 3-Amino-4-trifluoromethyl-2-pyridinone

Executive Summary & Scientific Rationale

The incorporation of trifluoromethyl (

This guide details the protocols for transforming ATP into three classes of fused heterocycles:

-

Pyrido[2,3-b]pyrazines: Via condensation with 1,2-dicarbonyls.[1]

-

Imidazo[4,5-b]pyridines: Via cyclization with one-carbon electrophiles.

-

Pyrido[2,3-b][1,4]oxazines: Via reaction with

-haloketones.

Key Technical Challenge: The electron-withdrawing nature of the

Precursor Synthesis: 3-Amino-4-trifluoromethyl-2-pyridinone

Before initiating fused ring synthesis, the quality of the starting material is paramount. Commercially available sources often vary in purity. We recommend Method A for high-throughput screening (HTS) scale and Method B for bulk synthesis.

Method A: Hydrolysis of 2-Chloro-3-amino-4-(trifluoromethyl)pyridine

Best for: High purity, small scale (<5g).

Rationale: Starting from the 2-chloro analogue avoids the formation of regioisomers common in direct nitration routes.

-

Reagents: 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv), HCl (6N, aq), Dioxane.

-

Protocol:

Method B: Nitration/Reduction of 4-(Trifluoromethyl)-2(1H)-pyridinone

Best for: Large scale (>10g), cost-efficiency.

-

Nitration: Treat 4-(trifluoromethyl)-2(1H)-pyridinone with

at 0°C -> RT. The -

Reduction: Hydrogenation (

, Pd/C) in MeOH. -

Validation:

NMR is critical here to ensure no defluorination occurred (Signal expected at

Application Protocols: Fused Heterocycle Synthesis

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazines

Target: Drug candidates requiring a planar, lipophilic DNA-intercalating core.

Mechanism:

The reaction proceeds via a double condensation. The

Materials:

-

Substrate: 3-Amino-4-trifluoromethyl-2-pyridinone (1.0 equiv)

-

Reagent: Benzil (1.1 equiv) or Glyoxal (40% aq., 1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: None (AcOH acts as solvent/catalyst)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the pyridinone substrate in 5 mL of glacial acetic acid.

-

Addition: Add 1.1 mmol of Benzil (or other 1,2-dicarbonyl).

-

Reaction: Heat the mixture to reflux (118°C) under

atmosphere.-

Expert Insight: Due to the

deactivation, reaction times are longer (6–12 h) compared to non-fluorinated analogues (1–2 h).

-

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting amine (fluorescent blue) should disappear.

-

Isolation:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The product often precipitates as a solid.[3] Filter and wash with cold water.

-

If no precipitate: Neutralize with

and extract with DCM.

-

-

Purification: Recrystallization from EtOH/DMF is preferred over chromatography to remove trace oligomers.

Data Summary:

| Reagent | Product Type | Yield (%) | Notes |

|---|---|---|---|

| Glyoxal | Unsubstituted Pyrazine Ring | 65-75% | Requires careful temp control to avoid polymerization. |

| Benzil | Diphenyl-substituted | 80-90% | Highly stable, precipitates easily. |

| Ethyl Pyruvate | Regioisomeric mixture | 50-60% | Yields mixture of 2-methyl/3-oxo isomers. |

Protocol 2: Synthesis of Imidazo[4,5-b]pyridines

Target: Purine mimetics, kinase inhibitors.

Mechanism:

Cyclocondensation with a one-carbon electrophile. The

Materials:

-

Substrate: 3-Amino-4-trifluoromethyl-2-pyridinone

-

Reagent: Triethyl Orthoformate (TEOF) or Trifluoroacetic Anhydride (for bis-CF3 analogs)

-

Catalyst: p-Toluenesulfonic acid (pTSA) - 5 mol%

Step-by-Step Protocol:

-

Setup: Mix substrate (1.0 mmol), TEOF (3.0 mL), and pTSA (10 mg) in a microwave vial or sealed tube.

-

Reaction: Heat to 100°C for 4 hours.

-

Note: Microwave irradiation (120°C, 30 min) significantly improves yield and purity.

-

-

Workup: Evaporate excess TEOF under reduced pressure.

-

Purification: Triturate the residue with diethyl ether. The product, typically a 1H-imidazo[4,5-b]pyridin-5-ol derivative (tautomer of the pyridinone), is obtained as a white/off-white solid.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

Caption: Divergent synthesis of fused heterocycles from the 3-amino-4-trifluoromethyl-2-pyridinone core.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your product data against these standard metrics for

| Feature | Precursor (Amine) | Fused Product (Example: Imidazo) | Diagnostic Change |

| Appearance | Yellow/Tan Solid | White/Off-white Solid | Loss of amine color (auxochrome removal). |

| 1H NMR ( | Broad singlet ~5.0-6.5 ppm | Absent | Disappearance confirms condensation. |

| 19F NMR | Singlet ~ -63.5 ppm | Singlet ~ -60 to -68 ppm | Shift indicates change in electronic environment. |

| LC-MS | M+H = 179 | M+H = Precursor + Electrophile - H2O | Mass shift corresponds to cyclization. |

References

-

Rodinovskaya, L. A., et al. (2008). "One-Pot Synthesis of Diverse 4-Di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones and Their Utilities in the Cascade Synthesis of Annulated Heterocycles." Journal of Combinatorial Chemistry. Link

-

Youssoufi, F., et al. (2025).[4] "A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone." Current Chemistry Letters. Link

-

Gromova, A. V., et al. (2017). "Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids." Arkivoc. Link

-

Ossila Ltd. "4-(Trifluoromethyl)-2-pyridone Product Specification." Ossila Product Catalog. Link

-

Fisher Scientific. "3-Amino-2-chloro-4-(trifluoromethyl)pyridine Safety Data Sheet." Link

Sources

Application Note: Using 3-Amino-4-trifluoromethyl-2-pyridinone in Medicinal Chemistry

Executive Summary

This guide details the chemical properties, synthetic utility, and medicinal chemistry applications of 3-Amino-4-trifluoromethyl-2-pyridinone (ATFP). As a building block, ATFP offers a unique combination of hydrogen-bond donor/acceptor motifs and fluorine-mediated metabolic stability. It is increasingly utilized in the design of kinase inhibitors (Type I and II), protease inhibitors, and as a bioisostere for anthranilamides.

This document provides optimized protocols for overcoming the specific synthetic challenges posed by the electron-withdrawing trifluoromethyl (

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The utility of ATFP is defined by the interplay between the pyridinone core and the trifluoromethyl substituent.

Tautomerism and Binding Modes

The molecule exists in a tautomeric equilibrium between the 2-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and the solid state, the pyridinone form dominates.

-

Pyridinone Form (Major): Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

-

Effect of 4-

: The strong electron-withdrawing nature of the

Key Physicochemical Data[8]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 178.11 g/mol | Low MW allows for significant decoration (Fragment-Based Drug Design). |

| LogP (Calc) | ~0.8 - 1.2 | The |

| Amine Nucleophilicity | Low | The 3-amino group is deactivated by the ortho-carbonyl and the 4- |

| Metabolic Stability | High | The |

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

ATFP is a privileged scaffold for targeting the ATP-binding site of kinases. The 2-pyridinone motif mimics the hydrogen bonding pattern of the adenine ring of ATP.

-

Interaction Mode: The C=O (acceptor) and N-H (donor) of the pyridinone ring form a bidentate interaction with the kinase hinge region backbone residues.

-

Selectivity: The bulky 4-

group can exploit the "gatekeeper" pocket or solvent-exposed regions, depending on the vector of attachment, providing selectivity over non-fluorinated analogs.

Scaffold Hopping & Bioisosterism

ATFP serves as a bioisostere for:

-

Salicylamide: Retains the intramolecular H-bond but alters electronic properties.

-

Anthranilamide: The pyridinone nitrogen provides a different vector for substituent attachment compared to the phenyl ring of anthranilamide.

Synthetic Protocols

The primary challenge in using ATFP is the reduced nucleophilicity of the 3-amino group due to the inductive effect of the 4-

Protocol A: High-Efficiency Amide Coupling

Use this protocol to attach the ATFP "head" to a carboxylic acid "tail".

Reagents:

-

Carboxylic Acid Partner (

) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve

(1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to generate the active ester. -

Addition: Add 3-Amino-4-trifluoromethyl-2-pyridinone (1.0 equiv) to the reaction mixture.

-

Reaction:

-

Standard: Stir at 60°C for 4–6 hours. (Heat is required due to low amine nucleophilicity).

-

Microwave (Preferred): Heat at 80°C for 30 minutes.

-

-

Work-up: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash chromatography (MeOH/DCM gradient).

Critical Note: If HATU fails, convert the acid to the corresponding acid chloride using oxalyl chloride/DMF(cat) and react with ATFP in Pyridine/DCM.

Protocol B: Cyclization to Pyrido[2,3-b]pyrazines

Use this protocol to generate bicyclic kinase cores.

Concept: The 3-amino group and the tautomeric 2-hydroxyl (or 2-amino if using an imino-ether intermediate) allow for condensation with 1,2-dicarbonyls.

Reagents:

-

ATFP (1.0 equiv)[1]

-

Glyoxal or substituted 1,2-dicarbonyl (1.2 equiv)

-

Solvent: Ethanol or Acetic Acid[2]

Procedure:

-

Dissolve ATFP in Ethanol.

-

Add the 1,2-dicarbonyl compound.

-

Reflux for 3–12 hours.

-

Observation: The reaction typically precipitates the bicyclic product upon cooling.

-

Mechanism: Condensation occurs first at the more nucleophilic 3-amine, followed by cyclization at the amide nitrogen (N1).

Visualizing the Workflow

The following diagram illustrates the strategic functionalization of the ATFP scaffold.

Caption: Strategic divergence of the 3-Amino-4-trifluoromethyl-2-pyridinone scaffold into linear amide-based inhibitors or bicyclic heteroaromatic cores.

Safety & Handling

-

Fluorine NMR: Always use

-NMR for characterization. The -

Toxicity: Pyridinones are generally biologically active. Treat as a potent bioactive compound.

-

Stability: The compound is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the amine.

References

-

Synthesis of Trifluoromethylpyridines

-

Pyridinone in Kinase Inhibitors

-

Cyclization to Pyrido[2,3-b]pyrazines

-

pKa and Electronic Effects

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-4- (trifluoromethyl)pyridine Supplier in Mumbai, 3-Amino-4- (trifluoromethyl)pyridine Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

Application Note: Reaction Conditions for Schiff Base Formation with 3-Amino-Pyridinones

This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases derived from 3-amino-pyridinones . This scaffold is of particular interest in medicinal chemistry (kinase inhibitors, antimicrobial agents) and coordination chemistry (pincer ligands).

The following protocols are designed to address the specific electronic and solubility challenges associated with the pyridinone ring system.

Introduction & Mechanistic Rationale

The formation of Schiff bases (imines) from 3-amino-pyridinones involves the condensation of the primary amine at the C3 position with an electrophilic carbonyl (aldehyde or ketone). Unlike simple anilines, 3-amino-pyridinones possess unique electronic properties due to the lactam-lactim tautomerism of the pyridinone ring.

Key Challenges

-

Nucleophilicity: The amine at C3 is adjacent to the electron-withdrawing carbonyl (or amide moiety) at C2 or C4. While the C3 position is less deactivated than C2/C4 positions on a pyridine ring, the resonance from the adjacent lactam can reduce the availability of the nitrogen lone pair.

-

Solubility: Pyridinones often exhibit high melting points and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization).

-

Equilibrium: Schiff base formation is reversible. Water must be removed or the equilibrium shifted to favor the product.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed addition-elimination mechanism.

-

Activation: The carbonyl electrophile is activated by protonation (if acid catalyst is used).

-

Nucleophilic Attack: The 3-amino group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: Proton transfer and elimination of water yield the imine.

Note on Tautomerism: In solution, 3-aminopyridin-2-one exists in equilibrium with 3-amino-2-hydroxypyridine. Solvents that stabilize the specific tautomer (e.g., polar protic solvents favoring the lactam) can influence reaction kinetics.

Figure 1: Simplified reaction pathway for Schiff base condensation.

Optimization Parameters

Before selecting a protocol, consult the following parameter matrix to tailor the conditions to your specific aldehyde/ketone substrate.

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (Abs.) or Methanol | Dissolves polar pyridinones; facilitates proton transfer. |

| Alternative: Toluene/Benzene | For azeotropic water removal (Dean-Stark) with difficult substrates. | |

| Catalyst | Glacial Acetic Acid (AcOH) | Standard.[1] Provides mild acidity (pH 4-5) to activate carbonyl without protonating the amine into a non-nucleophilic ammonium salt. |

| Alternative: p-TSA | Stronger acid for sterically hindered ketones. | |

| Stoichiometry | 1:1 (Amine:Aldehyde) | Standard. |

| 1:1.1 (Excess Aldehyde) | Drives reaction to completion; excess aldehyde is often easier to wash away. | |

| Temperature | Reflux (78–110 °C) | Essential to overcome activation energy and volatilize water. |

Experimental Protocols

Protocol A: Standard Thermal Condensation (High Purity)

Best for: Reactive aromatic aldehydes and standard library synthesis.

Materials:

-

3-Aminopyridin-2-one (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Absolute Ethanol (10–15 mL per mmol)

-

Glacial Acetic Acid (Cat.[1] 2–3 drops)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyridin-2-one in absolute ethanol. Gentle heating (40 °C) may be required.

-

Addition: Add the aldehyde (1.0 equiv) to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 2:1 or DCM:MeOH 95:5). The product usually appears as a distinct spot with a different Rf value (often yellow/orange fluorescent).

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. Many Schiff bases will crystallize out upon cooling.

-

If no precipitate forms: Pour the mixture onto crushed ice (approx. 50 g). Stir vigorously to induce precipitation.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the precipitate with cold ethanol (2 x 5 mL) and then diethyl ether (to remove unreacted aldehyde).

-

Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: High-throughput synthesis, difficult substrates, or improving yield.

Materials:

-

Microwave vial (10–20 mL)

-

Ethanol (2–3 mL minimal volume)

-

Catalyst (Acetic acid)[1]

Procedure:

-

Mix 3-aminopyridinone (1.0 mmol) and aldehyde (1.0 mmol) in a microwave vial.

-

Add a minimum amount of ethanol (just enough to create a slurry, ~2 mL).

-

Add 1 drop of glacial acetic acid.

-

Irradiate at 140 Watts (or set temperature to 80–100 °C) for 2–10 minutes .

-

Cool the vial. The product often precipitates immediately.

-

Filter and wash as described in Protocol A.

Protocol C: Azeotropic Water Removal (Dean-Stark)

Best for: Sterically hindered ketones or electron-rich aldehydes that push equilibrium backward.

Procedure:

-

Suspend reactants in Toluene (anhydrous).

-

Add catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv).

-

Reflux with a Dean-Stark trap to physically remove water from the reaction.

-

Reflux until no more water separates (typically 6–12 hours).

-

Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/DMF.

Validation & Characterization

To ensure the integrity of the synthesized Schiff base, verify the following spectral features:

-

FT-IR: Look for the disappearance of the carbonyl peak (C=O, ~1700 cm⁻¹) of the aldehyde and the primary amine doublet (NH₂, ~3300-3400 cm⁻¹). Key Indicator: Appearance of a strong Imine (C=N) stretch at 1600–1640 cm⁻¹ .

-

1H NMR (DMSO-d6):

-

Azomethine Proton (-CH=N-): A distinct singlet typically appearing between δ 8.0 – 9.5 ppm .

-

NH (Lactam): A broad singlet often observed downfield (δ 11.0–13.0 ppm), confirming the pyridinone ring remains intact.

-

Workflow Visualization

Figure 2: Operational workflow for Schiff base synthesis and validation.

References

-

General Schiff Base Protocol & Conditions

-

Synthesis of Pyridyl-Substituted Schiff Bases

-

Microwave-Assisted Synthesis (Triazole/Pyridine analogs)

-

Mechanistic Insights (Aminopyridine Reactivity)

Sources

Advanced Protocol: Preparation of Fluorinated Kinase Inhibitors Using Pyridinone Intermediates

Abstract

This application note details the strategic synthesis of fluorinated 2-pyridinone scaffolds, a critical pharmacophore in modern kinase inhibitor design (e.g., p38 MAPK, BTK, and c-Met inhibitors). Fluorination of the pyridinone ring—specifically at the C3 or C5 positions—modulates physicochemical properties such as metabolic stability (

Strategic Rationale & Retrosynthesis

The 2-pyridinone moiety serves as a bioisostere for the amide bond and often functions as the primary "hinge-binder" in the ATP-binding pocket of kinases. Introducing a fluorine atom provides two distinct advantages:

-

Metabolic Blocking: Fluorine at C3 or C5 blocks oxidative metabolism (P450-mediated hydroxylation) at these reactive sites.

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the amide NH (if unsubstituted) or alters the electron density of the carbonyl oxygen, tuning the strength of the hydrogen bond with the kinase hinge region (e.g., Met109 in p38

).

Retrosynthetic Analysis

The synthesis is approached via a "Late-Stage Assembly" strategy to maximize diversity. The fluorinated pyridinone headgroup is synthesized first and then coupled to the aryl/heteroaryl tail.

Figure 1: Retrosynthetic strategy isolating the fluorinated pyridinone as a modular building block.

Experimental Protocols

Protocol A: Regioselective Fluorination of 2-Pyridinone

Objective: Synthesis of 3-fluoro-2-pyridinone using Selectfluor®. Mechanism: The reaction proceeds via an electrophilic attack on the tautomeric form of the pyridinone. Solvent choice is critical to control mono- vs. di-fluorination.

Reagents:

-

2-Pyridinone (1.0 equiv)

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or MeOH:H2O (9:1)

-

Temperature: 60°C - 80°C

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyridinone (10 mmol, 0.95 g) in MeCN (50 mL). Note: MeCN promotes mono-fluorination better than aqueous systems.

-

Reagent Addition: Add Selectfluor® (11 mmol, 3.90 g) in a single portion. The reaction mixture may remain a suspension initially.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

). Monitor by LC-MS every 2 hours.-

Checkpoint: Look for the [M+H]+ peak of 114.03 (Product) vs. 96.04 (SM) and 132.02 (Difluoro impurity).

-

-

Quench & Workup: Once conversion >95%, cool to room temperature. Remove volatiles under reduced pressure.

-

Extraction: Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove succinimide byproducts and inorganic salts.

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).-

Yield Expectation: 65-75%.

-

Characterization:

NMR should show a singlet around -130 to -145 ppm depending on substitution.

-

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Coupling the 3-fluoro-2-pyridinone (Int A) to an aryl boronic acid (Int B) to form the kinase inhibitor core. Why Chan-Lam? Unlike Buchwald-Hartwig, Chan-Lam occurs at room temperature under oxidative conditions, preventing defluorination or racemization of sensitive chiral centers in the "tail" moiety.

Reagents:

-

3-Fluoro-2-pyridinone (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

- (0.5 - 1.0 equiv)

-

Base: Pyridine (2.0 equiv) or

-

Solvent: DCM or DCE (Dry)

-

Oxidant: Molecular Oxygen (

balloon) or air.

Step-by-Step Methodology:

-

Setup: Charge a dry flask with 3-fluoro-2-pyridinone (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

(0.5 mmol). -

Solvent/Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol).

-

Activation: Purge the flask with

(balloon) or open to dry air with a drying tube. Stir vigorously at Room Temperature (25°C). -

Monitoring: Monitor by TLC (EtOAc/Hexane). Reaction typically requires 12-24 hours.

-

Tip: If reaction stalls, add 4Å molecular sieves to scavenge water generated during the catalytic cycle.

-

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine/Cu), then saturated

. -

Purification: Silica gel chromatography.

Data Analysis & Troubleshooting

Analytical Benchmarks

The following table summarizes expected shifts and mass specs for validating the fluorinated intermediate.

| Compound | 1H NMR (Diagnostic) | 19F NMR (Diagnostic) | LC-MS (ESI+) |

| 2-Pyridinone (SM) | N/A | 96.04 | |

| 3-Fluoro-2-pyridinone | 114.03 | ||

| 3,5-Difluoro impurity | Loss of C3/C5 protons | 132.02 |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion (Step 1) | Selectfluor hydrolysis due to wet solvent. | Ensure MeCN is anhydrous; increase temp to 80°C. |

| Over-fluorination (Difluoro) | Excess Selectfluor or high temp. | Reduce reagent to 1.05 equiv; lower temp to 40°C; add reagent dropwise. |

| N- vs O-Arylation (Step 2) | Ambident nucleophile competition. | Chan-Lam favors N-arylation. If O-arylation occurs, switch solvent to DMF or use Buchwald conditions (Pd/Xantphos). |

| Defluorination | Harsh reduction or nucleophilic attack. | Avoid strong nucleophiles (e.g., alkoxides) at high temps after fluorination. |

Pathway Visualization: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of fluorinated pyridinone kinase inhibitors.

References

-

Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones. Source: Organic Letters (2018).[1] Context: Primary protocol for Selectfluor-mediated fluorination of pyridinone rings in aqueous/organic media. URL:[Link][1]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry (2022). Context: Reviews the structural role of pyridinones as hinge binders in kinase inhibitors (c-Met, p38). URL:[Link]

-

Discovery of BMS-986142: A Reversible Inhibitor of BTK. Source: Journal of Medicinal Chemistry (2018). Context: Example of a clinical candidate utilizing a fluorinated fused-pyridinone (quinazolinedione) scaffold. URL:[Link]

-

Copper-promoted N-arylation of fluorinated pyridinones. Source: Tetrahedron Letters (Standard Chan-Lam protocol adaptation). Context: Methodology for coupling electron-deficient fluorinated heterocycles.[2] URL:[Link]

Sources

Application Note: Cyclization Strategies for Pyrido[2,3-b]pyrazine Derivatives

This application note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes field-proven methodologies, mechanistic understanding, and actionable protocols over generic textbook descriptions.

Executive Summary & Strategic Importance

The pyrido[2,3-b]pyrazine scaffold (1,4,5-triazanaphthalene) represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere of quinazoline and pteridine. It is central to the design of kinase inhibitors (e.g., PI3K, EGFR inhibitors) and antibacterial agents targeting DNA gyrase [1, 2].

Unlike symmetrical quinoxalines, the synthesis of pyrido[2,3-b]pyrazines presents a unique challenge: Regioselectivity .[1][2] The electronic dissymmetry of the pyridine ring creates a reactivity differential between the 2-amino and 3-amino groups. Mastering this cyclization requires precise control over protonation states and electrophile reactivity.

This guide details three "field-proven" protocols, ranging from the high-fidelity regioselective condensation to rapid microwave-assisted library generation.

Mechanistic Principles & Regiocontrol

The Nucleophilicity Differential

Success in synthesizing pyrido[2,3-b]pyrazines hinges on understanding the 2,3-diaminopyridine precursor:

-

3-Amino Group (

-position): Behaves like an aniline. It is electronically rich and significantly more nucleophilic . -

2-Amino Group (

-position): Behaves like an amidine. The lone pair is delocalized into the ring nitrogen, reducing its nucleophilicity. Furthermore, the ring nitrogen (N1) is basic; protonation here exerts a strong electron-withdrawing effect, further deactivating the 2-amino group [3].

The Cyclization Pathway

When reacting with an unsymmetrical 1,2-dicarbonyl (e.g., a keto-aldehyde), the 3-amino group preferentially attacks the most electrophilic carbonyl (typically the aldehyde). This kinetic control dictates the final regioisomer.

Figure 1: Kinetic pathway for the condensation of 2,3-diaminopyridine with keto-aldehydes. The 3-amino group drives the initial attack.

Experimental Protocols

Protocol A: Regioselective Condensation (The "Gold Standard")

Application: Synthesis of high-purity regioisomers for SAR studies. Rationale: Using a strongly acidic medium at low temperature protonates the ring nitrogen, maximizing the nucleophilic difference between the 2-NH2 and 3-NH2 groups, thereby enhancing regioselectivity [4].

Materials:

-

2,3-Diaminopyridine (1.0 equiv)

-

Unsymmetrical 1,2-dicarbonyl (e.g., Phenylglyoxal monohydrate) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) for higher selectivity.

-

Temperature control bath (0 °C).

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,3-diaminopyridine (5.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature suppresses the formation of the thermodynamic minor isomer.

-

Addition: Dropwise add a solution of the 1,2-dicarbonyl (5.5 mmol) in acetic acid (10 mL) over 30 minutes.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 4–12 hours. Monitor by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (100 mL).

-

Neutralize carefully with solid NaHCO₃ or NH₄OH to pH 7–8.

-

Observation: The product usually precipitates as a solid.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Expected Outcome: 70–85% yield of the single regioisomer (typically the 3-substituted derivative if using a keto-aldehyde).

Protocol B: Microwave-Assisted "Green" Synthesis

Application: Rapid generation of compound libraries; overcoming low reactivity of electron-deficient diamines. Rationale: Microwave irradiation provides efficient internal heating, accelerating the dehydration step which is often the rate-limiting bottleneck in thermal heating [5].

Materials:

-

1,2-Diketone[5]

-

Solvent: Water or Ethanol (Green chemistry compliant).

-

Catalyst: None (or catalytic p-TSA if required).[6]

Step-by-Step Workflow:

-

Preparation: In a microwave vial (10–20 mL), mix 2,3-diaminopyridine (1.0 mmol) and 1,2-diketone (1.0 mmol).

-

Solvent: Add water (2 mL). Note: The reaction often proceeds "on-water" due to the hydrophobic effect.

-

Irradiation: Seal the vial. Irradiate at 120 °C for 10–15 minutes (Power: Dynamic, max 300W).

-

Work-up: Cool the vial. The product typically crashes out of the aqueous phase.

-

Isolation: Filter and wash with cold water.

Expected Outcome: 80–95% yield with significantly reduced reaction times compared to reflux methods.

Protocol C: Reductive Cyclization (For Unstable Precursors)

Application: When the 2,3-diaminopyridine precursor is oxidatively unstable (turns black upon storage). Rationale: Generates the diamine in situ from a stable 2-amino-3-nitropyridine precursor, immediately trapping it with the dicarbonyl [6].

Materials:

-

1,2-Dicarbonyl

-

Reducing Agent: Iron powder (Fe) / Acetic Acid or H₂ / Pd-C.

Step-by-Step Workflow:

-

Reduction: Suspend 2-amino-3-nitropyridine (2.0 mmol) and Iron powder (10 mmol) in AcOH/EtOH (1:1, 20 mL). Heat to 60 °C for 1 hour.

-

Confirmation: Verify reduction of nitro group (disappearance of yellow color/TLC).

-

One-Pot Cyclization: Add the 1,2-dicarbonyl (2.2 mmol) directly to the reaction mixture.

-

Reflux: Heat to reflux (80–90 °C) for 3 hours.

-

Filtration: Filter hot through Celite to remove iron residues.

-

Isolation: Evaporate solvent and recrystallize.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poor Regioselectivity | Reaction temperature too high; Solvent not acidic enough. | Switch to Protocol A . Use TFA as solvent. Maintain 0 °C during addition. |

| Low Yield | Incomplete dehydration; Polymerization of dicarbonyl. | Add a dehydrating agent (molecular sieves) or use Protocol B (Microwave). |

| "Black Tar" Formation | Oxidation of 2,3-diaminopyridine. | Use fresh diamine (recrystallize from EtOH) or switch to Protocol C (in situ reduction). |

| Insoluble Product | Product aggregation (π-stacking). | Use DMF/DMSO for reaction; precipitate with water. |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthetic strategy based on precursor stability and regiochemical requirements.

References

-

Medicinal Chemistry Perspective: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines as anticancer agents. (2023).[4][6][8][9] National Institutes of Health (NIH) .

-

Antibacterial Applications: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures... and antibacterial activity. (2025).[1][4][9][10][11] ResearchGate .

-

Nucleophilicity Trends: Nucleophilicity Trends of Amines. (2018).[1][12] Master Organic Chemistry .

-

Regioselectivity Protocol: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2014).[10] Bentham Science / Letters in Organic Chemistry .

-

Microwave Synthesis: Microwave-assisted Solvent-free Synthesis... of Pyrido[2,3-b]pyrazines. (2013). National Institutes of Health (NIH) .

-

Reductive Cyclization: Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2025).[1][4][9][10][11] ResearchGate .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. mdpi.com [mdpi.com]

- 10. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Amide bond formation strategies for electron-deficient aminopyridines

Application Note: Amide Bond Formation Strategies for Electron-Deficient Aminopyridines

Abstract

The formation of amide bonds with electron-deficient aminopyridines (e.g., 2-amino-3-cyanopyridine, 2-amino-5-nitropyridine) represents a significant challenge in medicinal chemistry. Standard coupling reagents (EDC, HATU) frequently fail due to the drastically reduced nucleophilicity of the exocyclic amine and competitive inhibition by the pyridine ring nitrogen. This guide details three field-proven strategies to overcome these barriers: Phosphorus-based activation (T3P, POCl₃), Neutral Chloride activation (Ghosez’s Reagent), and Anionic Activation (LiHMDS).

Mechanistic Insight: The Nucleophilicity Wall

To successfully couple these substrates, one must understand why they fail under standard conditions.

-

Resonance Deactivation: The lone pair on the exocyclic nitrogen of a 2-aminopyridine is delocalized into the aromatic ring. Electron-withdrawing groups (EWGs) further stabilize this resonance, rendering the amine essentially non-nucleophilic.

-

The "Endo" Trap: The pyridine ring nitrogen (endo-N) often retains higher basicity than the exocyclic amine (exo-N). Electrophiles may attack the ring nitrogen first, leading to unstable intermediates or N-acylpyridinium species that do not rearrange to the desired amide.

-

pKa Mismatch: Standard active esters (OBt, OAt) are not electrophilic enough to capture these weak amines before hydrolysis occurs.

Visualizing the Challenge:

Figure 1: The competitive landscape of aminopyridine coupling. Success requires bypassing the resonance trap and favoring Exo-N attack.

Strategic Class A: Phosphorus Activation (T3P & POCl₃)

This is the "Gold Standard" for weak nucleophiles. Phosphorus reagents generate highly reactive mixed anhydrides in situ that are potent enough to acylate even the poorest amines.

Protocol 1: T3P (Propylphosphonic Anhydride) Method

Best for: Epimerization-prone acids and scale-up.[1]